molecular formula C9H11FN2O3S2 B2624308 4-(Thiophene-3-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2361769-81-3

4-(Thiophene-3-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No. B2624308
CAS RN: 2361769-81-3
M. Wt: 278.32
InChI Key: RKCNIFSJRPWQDE-UHFFFAOYSA-N
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Description

The compound “4-(Thiophene-3-carbonyl)piperazine-1-sulfonyl fluoride” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . This is connected to a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a sulfonyl fluoride group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene, piperazine, and sulfonyl fluoride groups. Each of these groups can participate in various chemical reactions. For instance, thiophene rings can undergo electrophilic aromatic substitution reactions . Piperazine rings can act as bidentate ligands in coordination chemistry . Sulfonyl fluorides are reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl fluoride group could make the compound reactive towards nucleophiles . The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of its atoms and the nature of its chemical bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For instance, sulfonyl fluorides are generally considered to be hazardous due to their reactivity . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

4-(thiophene-3-carbonyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S2/c10-17(14,15)12-4-2-11(3-5-12)9(13)8-1-6-16-7-8/h1,6-7H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCNIFSJRPWQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CSC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophene-3-carbonyl)piperazine-1-sulfonyl fluoride

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